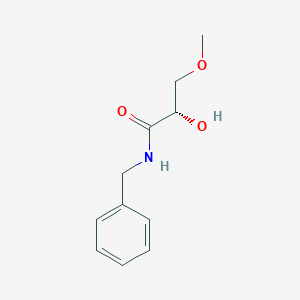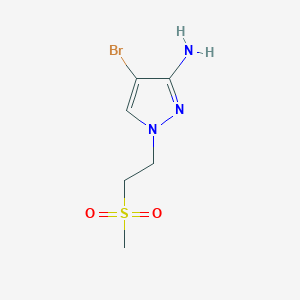
4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine is an organic compound with the molecular formula C6H9BrN2O2S and a molecular weight of 253.12 g/mol . This compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and a pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Introduction of the Methanesulfonyl Group: The brominated pyrazole is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium phosphate).
Major Products
Substitution: Various substituted pyrazoles.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-(2-methanesulfonylethyl)-3-methyl-1H-pyrazole: Similar structure with a methyl group at the 3-position.
4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazole: Lacks the amino group at the 3-position.
Uniqueness
4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine is unique due to the presence of both the bromine atom and the methanesulfonyl group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted modifications and applications in various fields .
Propiedades
Fórmula molecular |
C6H10BrN3O2S |
|---|---|
Peso molecular |
268.13 g/mol |
Nombre IUPAC |
4-bromo-1-(2-methylsulfonylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H10BrN3O2S/c1-13(11,12)3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) |
Clave InChI |
WYBUNKHDSFINCD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCN1C=C(C(=N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)

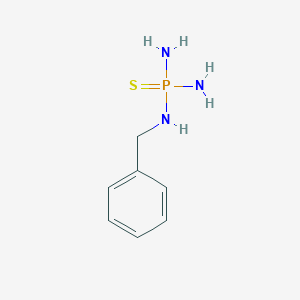
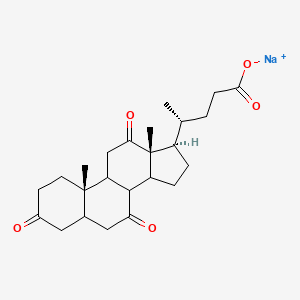
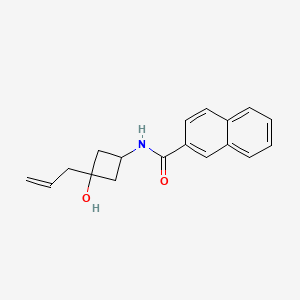
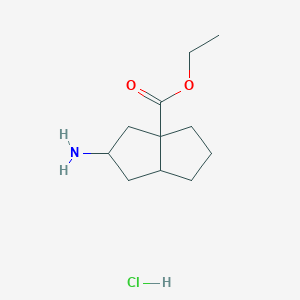
![2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13087820.png)
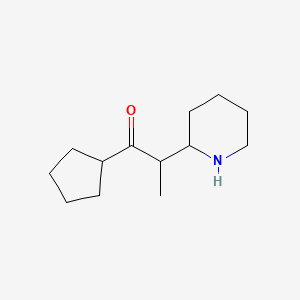
![4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B13087836.png)
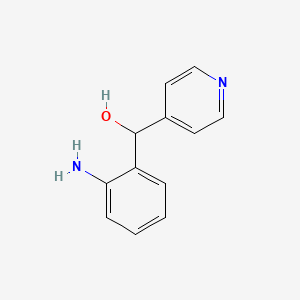

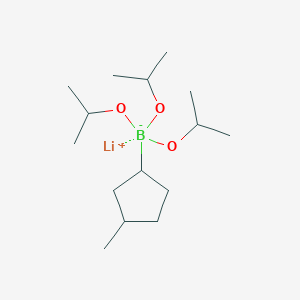
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13087857.png)
